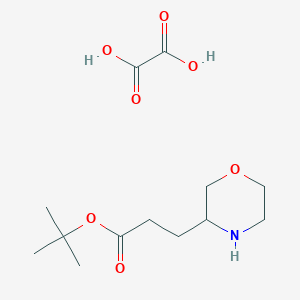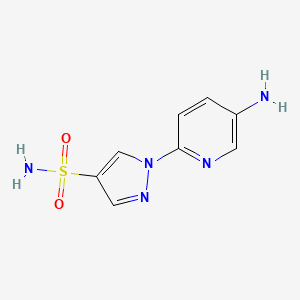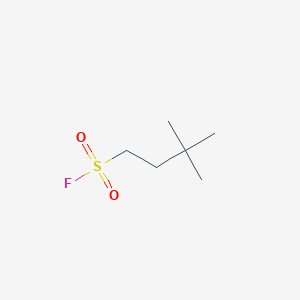
3,3-Dimethylbutane-1-sulfonyl fluoride
Overview
Description
3,3-Dimethylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C6H13FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group attached to a 3,3-dimethylbutane backbone.
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethylbutane-1-sulfonyl fluoride are proteins in biological systems . This compound acts as an electrophilic warhead, reacting with various amino acid residues in proteins .
Mode of Action
This compound interacts with its protein targets through a process known as sulfur (VI) fluoride exchange (SuFEx) . This compound possesses the right balance of biocompatibility (including aqueous stability) and protein reactivity .
Biochemical Pathways
The compound’s ability to modify various amino acid residues suggests that it could potentially influence a wide range of biochemical processes .
Pharmacokinetics
The compound’s molecular weight (16823 Da) and its physical properties such as density (1.0811 g/cm3 at 25 °C) and boiling point (53-54 °C at 2.3 Torr) may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By modifying various amino acid residues, this compound could potentially alter protein function, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylbutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents. For instance, a one-pot synthesis method has been developed that converts sulfonates or sulfonic acids directly into sulfonyl fluorides using a cascade process . This method is advantageous due to its high efficiency and compatibility with various substrates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of phase transfer catalysts to facilitate the chlorine-fluorine exchange reaction. This reaction can be carried out in the presence of potassium fluoride (KF) and 18-crown-6-ether in acetonitrile, leading to the formation of the desired sulfonyl fluoride . The use of such catalysts enhances the reaction efficiency and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base.
Hydrolysis: This reaction can be carried out in aqueous media, often under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the sulfonyl fluoride group.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Hydrolysis: The primary product is the corresponding sulfonic acid.
Reduction: The products vary based on the reducing agent and conditions but may include sulfonyl hydrides or other reduced forms.
Scientific Research Applications
3,3-Dimethylbutane-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a versatile reagent for introducing the sulfonyl fluoride group into organic molecules, facilitating the synthesis of various sulfonyl derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for designing enzyme inhibitors and other bioactive molecules.
Analytical Chemistry: It is employed in analytical techniques for the detection and quantification of specific functional groups in complex mixtures.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: A simpler sulfonyl fluoride with a single carbon chain.
Benzenesulfonyl Fluoride: An aromatic sulfonyl fluoride with different reactivity and applications.
2-Nitrobenzenesulfonyl Fluoride: A nitro-substituted sulfonyl fluoride with enhanced electrophilicity.
Uniqueness
3,3-Dimethylbutane-1-sulfonyl fluoride is unique due to its branched alkyl chain, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications. Additionally, its stability and reactivity balance make it suitable for use in various research fields .
Properties
IUPAC Name |
3,3-dimethylbutane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOHYZQXJMQYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276005 | |
| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-61-2 | |
| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




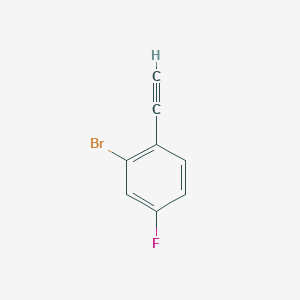
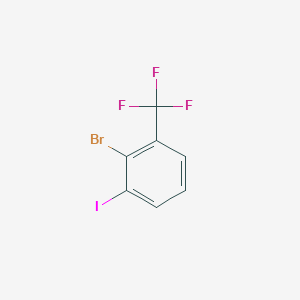

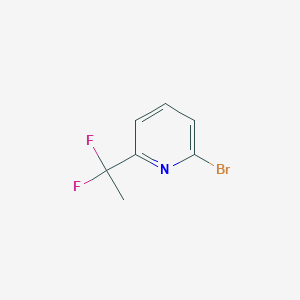

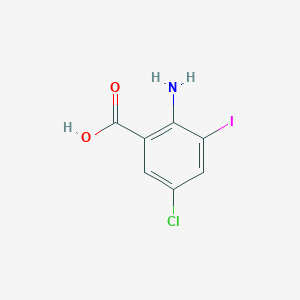

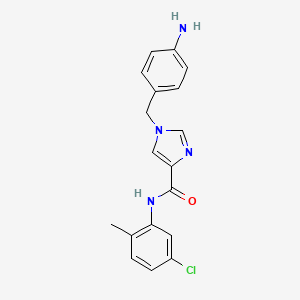
![3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B1373158.png)

